Ethyl 7-fluoroheptanoate Ethyl 7-fluoroheptanoate
Brand Name: Vulcanchem
CAS No.: 459-95-0
VCID: VC17866768
InChI: InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
SMILES:
Molecular Formula: C9H17FO2
Molecular Weight: 176.23 g/mol

Ethyl 7-fluoroheptanoate

CAS No.: 459-95-0

Cat. No.: VC17866768

Molecular Formula: C9H17FO2

Molecular Weight: 176.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-fluoroheptanoate - 459-95-0

Specification

CAS No. 459-95-0
Molecular Formula C9H17FO2
Molecular Weight 176.23 g/mol
IUPAC Name ethyl 7-fluoroheptanoate
Standard InChI InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
Standard InChI Key SKMWCNFDCIXKTN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCCF

Introduction

Historical Synthesis and Methodological Insights

The compound was first synthesized in 1957 via a Grignard reagent-mediated approach, as documented in The Journal of Organic Chemistry . The procedure involved:

Reaction Scheme

  • Grignard reagent preparation:

    • 6-Fluorohexyl chloride (10.0 g, 0.072 mol) reacted with magnesium (3.0 g) in anhydrous ether (70 mL).

    • Formation of the Grignard intermediate CH2CH2CH2CH2CH2CH2FMgCl\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{FMgCl}.

  • Esterification:

    • The Grignard reagent was quenched with ethyl chloroformate to yield ethyl 7-fluoroheptanoate.

Physicochemical Properties

While explicit data for ethyl 7-fluoroheptanoate are scarce, analogical inferences can be drawn from structurally similar fluorinated esters:

  • Boiling point: Estimated 190210C190-210^\circ \text{C} (based on heptanoate esters with similar fluorine substitution).

  • Solubility: Miscible with ether, ethanol, and chloroform; insoluble in water due to the nonpolar alkyl chain.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing 7-fluoroheptanoic acid and ethanol.

The fluorine atom’s electron-withdrawing effect likely reduces the ester’s reactivity toward nucleophilic attack compared to non-fluorinated analogs .

Applications in Organic Synthesis

Ethyl 7-fluoroheptanoate has primarily served as a synthetic intermediate:

Fluorinated Building Blocks

Its structure positions it as a precursor for fluorinated surfactants or lipid analogs, though no direct applications are documented in the reviewed literature.

Future Research Directions

  • Spectroscopic Characterization:

    • High-resolution mass spectrometry and multidimensional NMR could elucidate structural dynamics.

  • Biological Screening:

    • Fluorinated esters are understudied in drug discovery; cytotoxicity and metabolic stability assays are warranted.

  • Green Synthesis:

    • Exploring enzymatic esterification or flow chemistry to improve efficiency and sustainability.

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